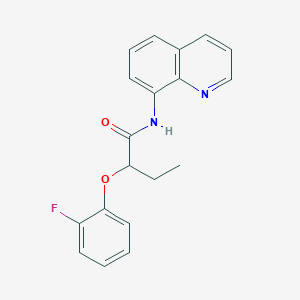
2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group and a quinolinyl group attached to a butanamide backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2-fluorophenol and 8-aminoquinoline. These intermediates are then subjected to a series of reactions, including:
Nucleophilic Substitution: 2-fluorophenol reacts with a suitable halogenated butanamide derivative under basic conditions to form the 2-(2-fluorophenoxy)butanamide intermediate.
Amidation: The intermediate is then reacted with 8-aminoquinoline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline moiety may play a role in binding to DNA or proteins, while the fluorophenoxy group could enhance the compound’s lipophilicity and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-chlorophenoxy)-N-(quinolin-8-yl)butanamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenoxy)-N-(quinolin-8-yl)butanamide: Similar structure but with a bromine atom instead of fluorine.
2-(2-methylphenoxy)-N-(quinolin-8-yl)butanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity, making it more likely to penetrate cell membranes and interact with intracellular targets.
Eigenschaften
Molekularformel |
C19H17FN2O2 |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
2-(2-fluorophenoxy)-N-quinolin-8-ylbutanamide |
InChI |
InChI=1S/C19H17FN2O2/c1-2-16(24-17-11-4-3-9-14(17)20)19(23)22-15-10-5-7-13-8-6-12-21-18(13)15/h3-12,16H,2H2,1H3,(H,22,23) |
InChI-Schlüssel |
NCDBKGQHDOIURG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC1=CC=CC2=C1N=CC=C2)OC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11325935.png)
![7-bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11325940.png)
![5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325941.png)
![2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11325943.png)
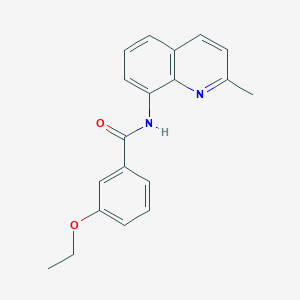
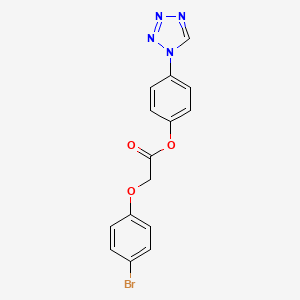

![1-(4-chlorophenyl)-4-[(2-oxo-2-phenylethyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325975.png)
![4-[(4-chlorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325976.png)
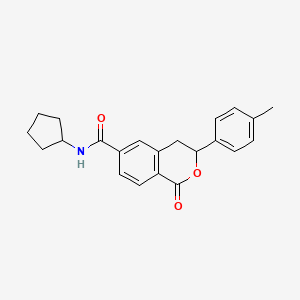
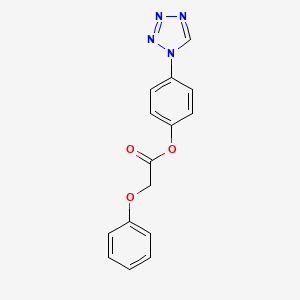
![2-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11325986.png)
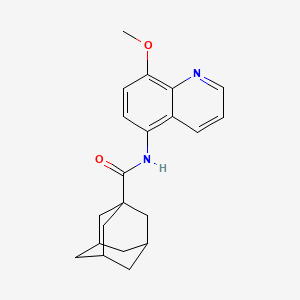
![2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11326000.png)
